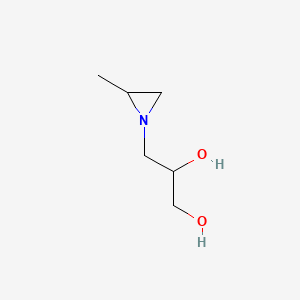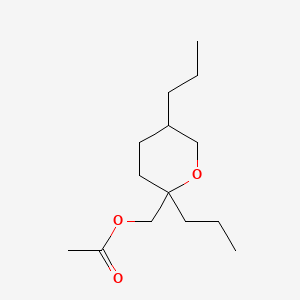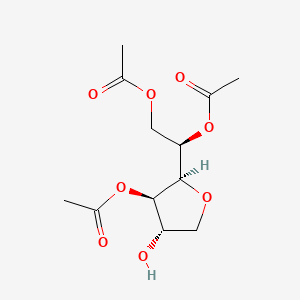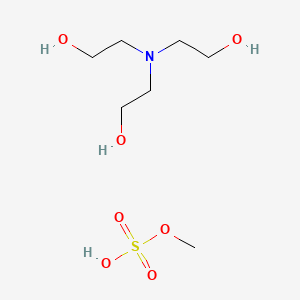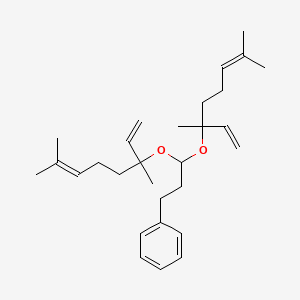
(3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene is an organic compound with the molecular formula C29H44O2 It is characterized by its complex structure, which includes a benzene ring substituted with two (1,5-dimethyl-1-vinyl-4-hexenyl)oxy groups at the 3,3-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene typically involves the reaction of 3,3-bis(chloromethyl)benzene with 1,5-dimethyl-1-vinyl-4-hexen-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogen atoms can be introduced using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene: Similar in structure but with different substituents on the benzene ring.
This compound: Another similar compound with variations in the alkyl chain length or branching.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two (1,5-dimethyl-1-vinyl-4-hexenyl)oxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
85050-10-8 |
|---|---|
Molekularformel |
C29H44O2 |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
3,3-bis(3,7-dimethylocta-1,6-dien-3-yloxy)propylbenzene |
InChI |
InChI=1S/C29H44O2/c1-9-28(7,22-14-16-24(3)4)30-27(21-20-26-18-12-11-13-19-26)31-29(8,10-2)23-15-17-25(5)6/h9-13,16-19,27H,1-2,14-15,20-23H2,3-8H3 |
InChI-Schlüssel |
AKQBPDWFCDLKKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C=C)OC(CCC1=CC=CC=C1)OC(C)(CCC=C(C)C)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


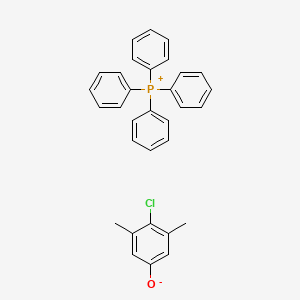
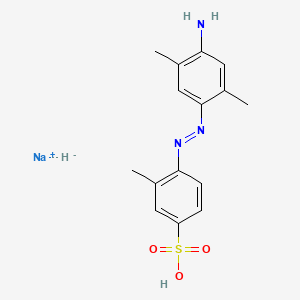
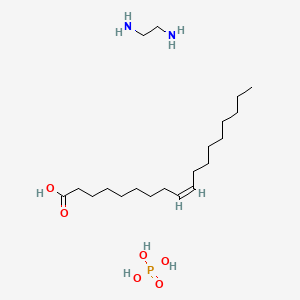
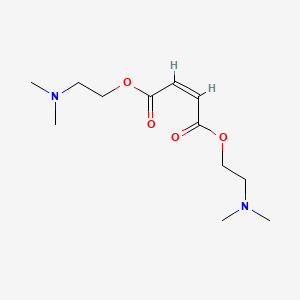
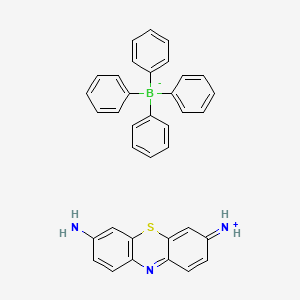
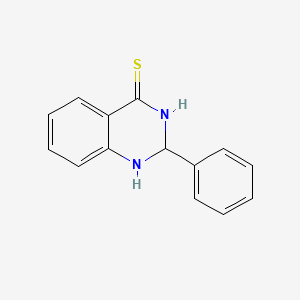

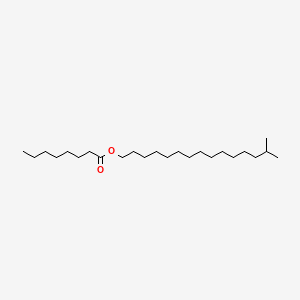
![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)

